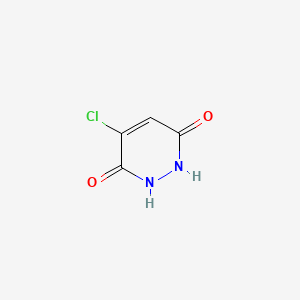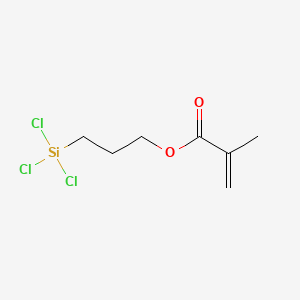
5-Metil-2-fenil-2-hexenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenyl-2-hexenal: is an organic compound with the molecular formula C13H16O . It is known for its distinctive aroma, often associated with cocoa beans . This compound is used in various applications, including flavor and fragrance industries, due to its unique scent profile .
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-2-phenyl-2-hexenal is used as a key intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and synthetic pathways .
Biology: In biological research, this compound is studied for its role in chemical communication among insects. It is found in the scent gland secretions of certain cave crickets, suggesting its role in mating behavior and chemical signaling .
Medicine: While not directly used as a drug, 5-Methyl-2-phenyl-2-hexenal is studied for its potential therapeutic properties. Research is ongoing to explore its effects on various biological pathways .
Industry: In the flavor and fragrance industry, 5-Methyl-2-phenyl-2-hexenal is used to impart a cocoa-like aroma to various products, including chocolates, beverages, and perfumes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-2-hexenal typically involves the aldol condensation of benzaldehyde with isovaleraldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of 5-Methyl-2-phenyl-2-hexenal follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Methyl-2-phenyl-2-hexenal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Grignard reagents in anhydrous ether at reflux temperature.
Major Products:
Oxidation: 5-Methyl-2-phenylhexanoic acid.
Reduction: 5-Methyl-2-phenyl-2-hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenyl-2-hexenal involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . In biological systems, it may interact with specific enzymes or receptors involved in chemical communication .
Comparación Con Compuestos Similares
2-Phenyl-2-butenal: Predominantly cocoa in character but more floral.
4-Methyl-2-phenyl-2-pentenal: Strongly cocoa and works well in conjunction with 5-Methyl-2-phenyl-2-hexenal.
(+/-)-4-Methyl-2-phenyl-2-hexenal: Similar character but slightly less effective.
Uniqueness: 5-Methyl-2-phenyl-2-hexenal stands out due to its specific aroma profile, which is highly valued in the flavor and fragrance industry. Its presence in natural sources like cocoa beans adds to its uniqueness and desirability .
Propiedades
Número CAS |
21834-92-4 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(Z)-5-methyl-2-phenylhex-2-enal |
InChI |
InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9+ |
Clave InChI |
YURDCJXYOLERLO-UKTHLTGXSA-N |
SMILES |
CC(C)CC=C(C=O)C1=CC=CC=C1 |
SMILES isomérico |
CC(C)C/C=C(\C=O)/C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC=C(C=O)C1=CC=CC=C1 |
Densidad |
0.970-0.976 |
Key on ui other cas no. |
21834-92-4 |
Descripción física |
Colourless to slightly yellow liquid; Cocoa-like aroma |
Pictogramas |
Irritant |
Solubilidad |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)





